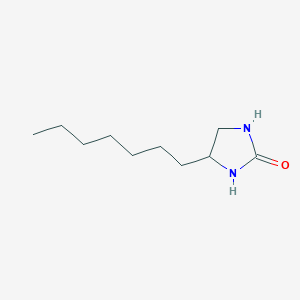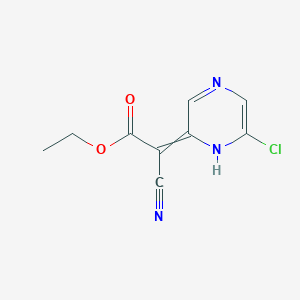![molecular formula C8H18NP B14375747 2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine CAS No. 89996-82-7](/img/structure/B14375747.png)
2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine is a chemical compound with a unique structure that includes a phosphanyl group attached to a propan-1-imine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine typically involves the reaction of 2,2-dimethylpropan-1-imine with a phosphanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the phosphanyl group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphanyl derivatives.
Scientific Research Applications
2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphanyl group can form strong bonds with metal ions, making it an effective ligand in catalytic processes. The imine group can also participate in nucleophilic addition reactions, leading to the formation of various bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-phenyl-1-propanol
- 2,2-Dimethyl-1-propanol
- 2,2-Dimethylpropiophenone
Uniqueness
2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine is unique due to the presence of both a phosphanyl group and an imine group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
89996-82-7 |
|---|---|
Molecular Formula |
C8H18NP |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
2,2-dimethyl-1-propan-2-ylphosphanylpropan-1-imine |
InChI |
InChI=1S/C8H18NP/c1-6(2)10-7(9)8(3,4)5/h6,9-10H,1-5H3 |
InChI Key |
DDSSFFCRGMADIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)PC(=N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


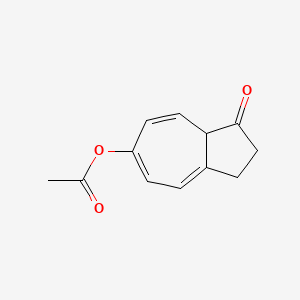

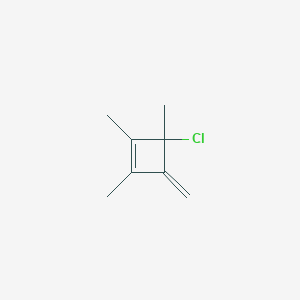
![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
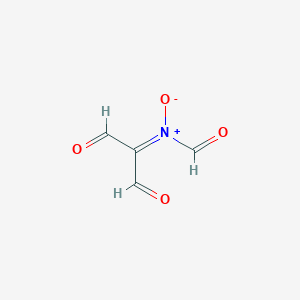
![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)


![2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B14375706.png)
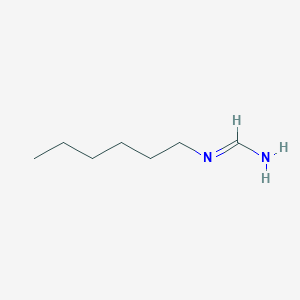
![Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14375719.png)
![N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14375727.png)
